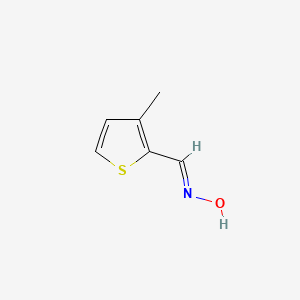

3-Methylthiophene-2-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula C6H7NOS . It has an average mass of 141.191 Da and a monoisotopic mass of 141.024841 Da . This compound is also known by its IUPAC name, (E)-N-Hydroxy-1-(3-methyl-2-thienyl)methanimine .

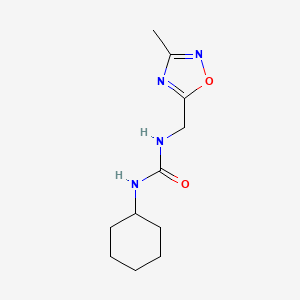

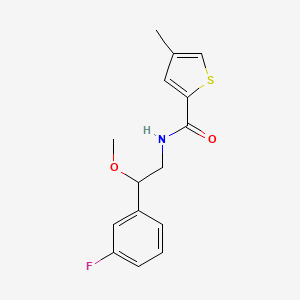

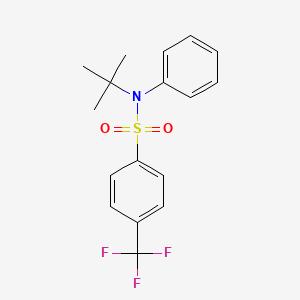

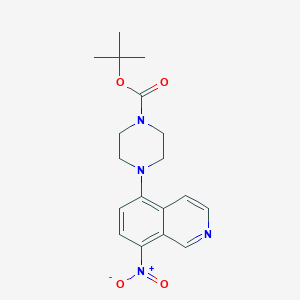

Molecular Structure Analysis

The molecular structure of 3-Methylthiophene-2-carbaldehyde oxime consists of a thiophene ring with a methyl group and a carbaldehyde oxime group attached . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

3-Methylthiophene-2-carbaldehyde oxime has a molecular weight of 141.19 . Its IUPAC name is 3-methyl-2-thiophenecarbaldehyde oxime .Scientific Research Applications

Organic Semiconductor Development

3-Methylthiophene-2-carbaldehyde oxime: is utilized in the development of organic semiconductors. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to facilitate electron transfer is essential in creating efficient and durable electronic devices.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . 3-Methylthiophene-2-carbaldehyde oxime can be applied to metal surfaces to prevent oxidation and degradation. Its molecular structure allows it to form a protective layer, thereby extending the lifespan of various industrial components.

Pharmacological Research

Thiophene-based molecules, including 3-Methylthiophene-2-carbaldehyde oxime , exhibit a range of pharmacological properties. They are explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This compound could be a precursor in synthesizing new drugs with improved efficacy and reduced side effects.

Synthesis of Biologically Active Compounds

The compound is involved in the synthesis of biologically active compounds through heterocyclization reactions . It acts as a building block in creating complex molecules that can interact with biological systems, leading to advancements in medicinal chemistry.

Material Science Applications

In material science, 3-Methylthiophene-2-carbaldehyde oxime contributes to the creation of new materials with desirable thermal and mechanical properties . Its incorporation into polymers and composites can enhance durability and performance, particularly in high-stress environments.

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a reagent or a standard in various chemical analyses . Its well-defined structure and properties make it an excellent candidate for calibrating instruments and validating analytical methods.

properties

IUPAC Name |

(NE)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGCONMEXMLKLV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophene-2-carbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2945967.png)

![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B2945979.png)

![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)